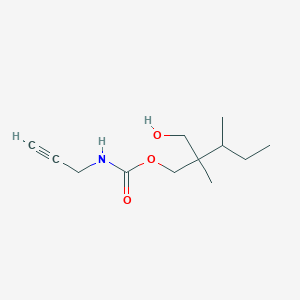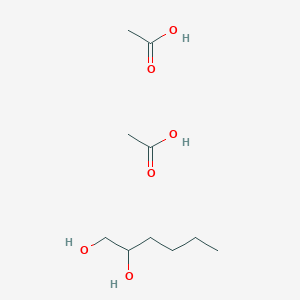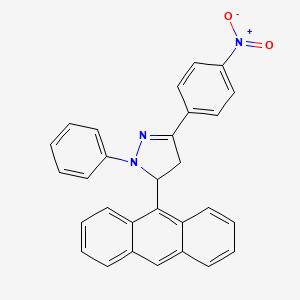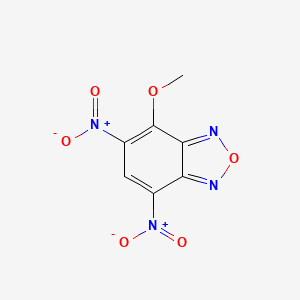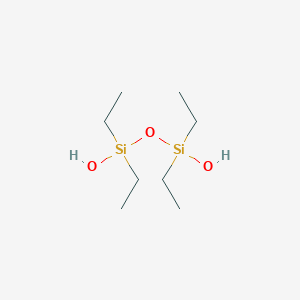
Tetraethyldisiloxane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C8H22O3Si2. It is a type of disiloxane, which is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Tetraethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C) in the presence of a transition metal catalyst . The reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile method for producing disiloxane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its simplicity, efficiency, and safety . The process typically involves the reaction of monochlorosilanes with water, followed by the condensation of the resulting silanols to form the disiloxane structure.
化学反应分析
Types of Reactions
Tetraethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as platinum, palladium, and rhodium. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and resins .
科学研究应用
Tetraethyldisiloxane-1,3-diol has a wide range of applications in scientific research:
作用机制
The mechanism of action of tetraethyldisiloxane-1,3-diol involves its ability to participate in hydrosilylation reactions. The Si-H bonds in the compound can react with unsaturated carbon-carbon bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds . This reactivity is crucial for its applications in the synthesis of organosilicon compounds and polymers.
相似化合物的比较
Similar Compounds
Tetramethyl-1,3-disiloxanediol: Similar in structure but with methyl groups instead of ethyl groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound with different organic substituents.
Uniqueness
Tetraethyldisiloxane-1,3-diol is unique due to its ethyl groups, which impart different physical and chemical properties compared to its methyl-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
属性
CAS 编号 |
18420-10-5 |
|---|---|
分子式 |
C8H22O3Si2 |
分子量 |
222.43 g/mol |
IUPAC 名称 |
[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
LYDOHRFVHHOBBF-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(O)O[Si](CC)(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


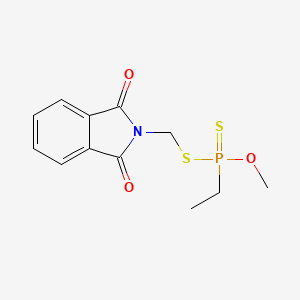
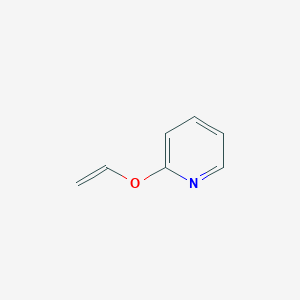
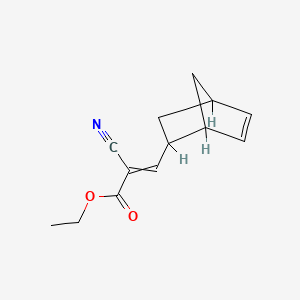
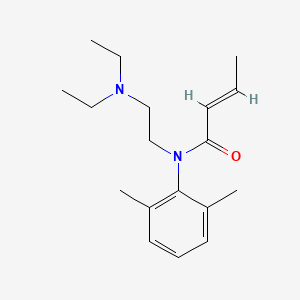

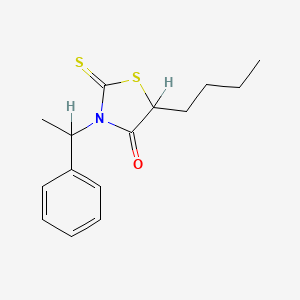
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

